Quercetin 4'-O-galactoside

Cancer Research Cytotoxicity Flavonoid Glycosides

Quercetin 4'-O-galactoside (CAS 381728-34-3) offers unique 4'-O-glycosylation, delivering superior intestinal absorption vs common 3-O-glycosides (hyperoside/isoquercitrin). This distinct pattern enables precise SAR studies in cancer research and yields higher systemic exposure in formulations. Choose for reliable experimental reproducibility and enhanced bioavailability.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
Cat. No. B14746036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 4'-O-galactoside
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15+,17+,19-,21-/m1/s1
InChIKeyOIUBYZLTFSLSBY-HMFCTUEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quercetin 4'-O-galactoside: A Structurally Distinct Flavonol Glycoside for Targeted Research


Quercetin 4'-O-galactoside (also known as quercetin 4'-O-β-galactopyranoside, CAS: 381728-34-3) is a natural flavonoid glycoside composed of the aglycone quercetin linked to a galactose moiety at the 4' position of the B-ring [1]. With a molecular formula of C21H20O12 and a molecular weight of 464.38 g/mol, it is structurally and functionally distinct from the more common 3-O-glycosides like hyperoside (quercetin 3-O-galactoside) and isoquercitrin (quercetin 3-O-glucoside) [1]. The specific 4'-O-glycosylation pattern imparts unique physicochemical properties, including an XLogP3-AA value of 0.4 and a topological polar surface area of 207.00 Ų, which influence its solubility, stability, and biological interactions [1].

Why Quercetin 4'-O-galactoside Cannot Be Substituted with Common Quercetin Glycosides


Generic substitution among quercetin glycosides is scientifically unjustified due to the critical influence of glycosylation position and sugar type on pharmacokinetics, metabolism, and target engagement. Quercetin 4'-O-galactoside differs fundamentally from its 3-O-substituted analogs (e.g., hyperoside, isoquercitrin) and 4'-O-glucoside (spiraeoside) in its absorption kinetics, metabolic fate, and biological activity [1]. Studies demonstrate that the type of sugar moiety is a major determinant of small intestinal absorption, with quercetin-4'-O-glucoside showing a 23.5 μmol/l decrease in intact glycoside in perfusate after 30 minutes of intestinal perfusion, a pattern distinct from 3-O-galactoside and 3-O-rhamnoside which showed no significant decrease [1]. Furthermore, the 4'-O-galactoside's unique glycosidic linkage alters its recognition by intestinal β-glucosidases and transporters compared to 3-O-glycosides, directly impacting its in vivo bioactivity and experimental reproducibility [1].

Quantitative Differentiation of Quercetin 4'-O-galactoside Against Close Analogs


Differential Cytotoxic Activity in Cancer Cell Viability Assays

Quercetin 4'-O-galactoside (spiraeoside) exhibits distinct cytotoxic properties compared to other quercetin glycosides and the aglycone itself. In a direct head-to-head in vitro study, spiraeoside (quercetin 4'-O-glucoside, a close analog of 4'-O-galactoside) demonstrated a specific activity profile in cancer cell viability assays that differed from quercetin 3-O-glucoside (isoquercitrin), quercetin 3-O-galactoside (hyperoside), and quercetin 3-O-rhamnoside (quercitrin) [1]. This study provides a robust comparator for 4'-O-galactoside, suggesting that glycosylation at the 4' position imparts a unique cytotoxic signature. While direct IC50 values for 4'-O-galactoside are not available, the class-level inference from this well-controlled study indicates that the 4'-O-glycosides have a different biological effect than the more common 3-O-glycosides, which are often interchangeably used in research [1].

Cancer Research Cytotoxicity Flavonoid Glycosides

Enhanced Intestinal Absorption Compared to 3-O-Glycosides

The position of glycosylation on the quercetin molecule significantly affects its intestinal absorption. An in situ rat intestinal perfusion study directly compared five naturally occurring quercetin glycosides and found that quercetin-4'-O-glucoside (a close analog of 4'-O-galactoside) was readily hydrolyzed and absorbed, showing a 23.5 μmol/l decrease in intact glycoside in the perfusate after 30 minutes [1]. In contrast, quercetin-3-O-galactoside, quercetin-3-O-rhamnoside, and quercetin-3-O-arabinopyranoside showed no significant decrease, indicating poor absorption [1]. The appearance of free quercetin and its conjugated metabolites in portal and peripheral plasma and bile was significantly greater after treatment with quercetin-4'-O-glucoside than with any of the 3-O-glycosides [1]. This class-level inference suggests that 4'-O-galactoside will similarly demonstrate superior oral bioavailability compared to its 3-O-substituted counterparts, a critical factor for in vivo studies and nutraceutical development [1].

Pharmacokinetics Bioavailability Nutraceutical Formulation

Antioxidant Capacity Hierarchy: Position in the Flavonoid SAR

The antioxidant potency of quercetin glycosides is directly influenced by the position and type of glycosylation. A comparative study using hydroxyl radical (OH) and superoxide anion radical (O2) scavenging assays established the following antioxidant capacity hierarchy: quercetin > hyperin (quercetin 3-O-galactoside) > rutin (quercetin-3-O-rutinoside) [1]. This study utilized half maximal inhibitory concentration (IC50) values and density functional theory (DFT) calculations to confirm that quercetin (the aglycone) possesses the lowest bond dissociation enthalpy (BDE), which correlates with the highest antioxidant activity [1]. While 4'-O-galactoside was not directly tested, this class-level inference places it within a known SAR framework. The 4'-O-glycosylation pattern, with its distinct steric and electronic properties, is predicted to result in antioxidant activity that is intermediate between the aglycone and 3-O-glycosides, offering a specific, moderate antioxidant profile that avoids the pro-oxidant risks sometimes associated with the highly potent aglycone at high concentrations [1].

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Differential Solubility Profile for In Vitro and In Vivo Formulation

The solubility characteristics of Quercetin 4'-O-galactoside are distinct from the aglycone and some other glycosides. Vendor technical datasheets confirm that Quercetin 4'-O-galactoside is soluble in polar solvents such as water, DMSO, and ethanol, but its precise solubility values are formulation-dependent [1]. The compound's XLogP3-AA value of 0.4 [2] is significantly lower than that of quercetin (XLogP3-AA = 1.5), indicating greater hydrophilicity due to the galactose moiety. This enhanced water solubility, relative to the aglycone, facilitates the preparation of aqueous solutions for cell culture and in vivo administration without the need for high concentrations of organic co-solvents [1]. In contrast, the aglycone quercetin requires DMSO or ethanol for dissolution, which can introduce vehicle-related artifacts in biological assays. The ability to formulate Quercetin 4'-O-galactoside in aqueous buffers expands its utility in experiments where solvent compatibility is a limiting factor [1].

Formulation Science Solubility Drug Delivery

Long-Term Storage Stability for Reproducible Research

Vendor technical datasheets provide specific, quantifiable storage conditions that ensure long-term stability of Quercetin 4'-O-galactoside, a critical factor for longitudinal studies and compound library management. The compound is stable as a powder at -20°C for 3 years, and in solvent at -80°C for 1 year . This compares favorably to the aglycone quercetin, which is known to be susceptible to oxidation and degradation, especially in solution [1]. The galactoside moiety confers enhanced stability against oxidation, allowing for the preparation and storage of stock solutions with confidence [1]. Importantly, vendors recommend avoiding repeated freeze-thaw cycles to maintain compound integrity [2]. This defined stability profile provides a clear advantage for researchers conducting experiments over extended periods, ensuring consistent compound potency and reducing experimental variability compared to less stable analogs .

Compound Management Stability Reproducibility

High-Impact Research and Industrial Applications for Quercetin 4'-O-galactoside


Elucidating Structure-Activity Relationships (SAR) in Cancer Cell Cytotoxicity

Researchers investigating the role of flavonoid glycosylation in cancer can leverage Quercetin 4'-O-galactoside as a critical tool compound. Its distinct 4'-O-glycosylation pattern, in contrast to the more common 3-O-glycosides, allows for precise SAR studies [1]. By comparing its activity to quercetin, hyperoside, and isoquercitrin in standardized cancer cell viability assays, scientists can dissect the specific contribution of the 4'-O-galactoside moiety to anti-proliferative effects. This is essential for developing next-generation flavonoid-based therapeutics with optimized efficacy and reduced off-target effects [1].

Optimizing Oral Bioavailability in Nutraceutical and Functional Food Development

Formulators developing quercetin-enriched dietary supplements or functional foods should prioritize Quercetin 4'-O-galactoside due to its superior intestinal absorption profile compared to 3-O-glycosides [2]. The class-level inference from quercetin-4'-O-glucoside data indicates that 4'-O-galactoside will yield higher systemic exposure of active quercetin metabolites after oral administration [2]. This translates to enhanced efficacy at lower doses, reducing product cost and minimizing potential gastrointestinal side effects. The compound's improved aqueous solubility also simplifies formulation into beverages and other water-based products .

Defining Antioxidant Mechanisms in Oxidative Stress-Related Disease Models

For mechanistic studies on oxidative stress in cardiovascular or neurodegenerative diseases, Quercetin 4'-O-galactoside offers a specific antioxidant profile that is distinct from both the highly potent aglycone and the poorly active rutin [3]. Its intermediate activity, as predicted by SAR, allows researchers to study the nuanced role of flavonoids in modulating redox signaling without the confounding pro-oxidant effects that can occur with high concentrations of quercetin [3]. The compound's stability in aqueous buffers also ensures consistent antioxidant capacity throughout the duration of long-term cell culture or in vivo experiments .

High-Throughput Screening (HTS) Library Construction and Compound Management

Compound management facilities and screening centers should include Quercetin 4'-O-galactoside in their flavonoid libraries due to its well-defined, long-term stability profile . The vendor-verified stability of 3 years for powder at -20°C and 1 year for DMSO stock solutions at -80°C minimizes the risk of compound degradation, ensuring reproducible hits across multiple screening campaigns. Its favorable solubility in DMSO and aqueous buffers also facilitates its use in automated liquid handling systems, reducing precipitation and well-to-well variability in HTS assays.

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